molecular formula C6H15ClNOP B078837 Ethyl N,N-diethylphosphoramidochloridoite CAS No. 14114-77-3

Ethyl N,N-diethylphosphoramidochloridoite

Cat. No. B078837
CAS RN: 14114-77-3
M. Wt: 183.61 g/mol
InChI Key: DCXOLSPGDPUJEY-UHFFFAOYSA-N
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Description

Ethyl N,N-diethylphosphoramidochloridoite, also known as Et2NClP(O)NEt2, is a chemical compound that has gained significant attention in scientific research due to its unique properties and applications. This compound is a phosphoramidite derivative that contains a chlorido ligand and an ethyl group. It has been used in a variety of research fields, including organic synthesis, catalysis, and drug discovery.

Mechanism Of Action

The mechanism of action of Ethyl N,N-diethylphosphoramidochloridoite(O)NEt2 involves its ability to coordinate with transition metals and form chiral complexes. These complexes can then catalyze various chemical reactions, including asymmetric hydrogenation, epoxidation, and cyclopropanation.

Biochemical And Physiological Effects

Ethyl N,N-diethylphosphoramidochloridoite(O)NEt2 has not been extensively studied for its biochemical and physiological effects. However, it is known to be a relatively stable compound that does not readily decompose in aqueous solutions.

Advantages And Limitations For Lab Experiments

The advantages of using Ethyl N,N-diethylphosphoramidochloridoite(O)NEt2 in lab experiments include its ability to act as a chiral ligand in asymmetric synthesis, its stability, and its relatively low toxicity. However, its limitations include its high cost and the need for specialized equipment to handle and store the compound safely.

Future Directions

There are several potential future directions for research involving Ethyl N,N-diethylphosphoramidochloridoite(O)NEt2. These include:
1. The development of new synthetic methods for Ethyl N,N-diethylphosphoramidochloridoite(O)NEt2 that are more efficient and cost-effective.
2. The exploration of the compound's potential as a catalyst for other types of asymmetric reactions.
3. The study of the compound's biochemical and physiological effects, including its potential as a drug candidate.
4. The investigation of the compound's potential use in the development of new materials, such as polymers and nanoparticles.
5. The development of new analytical techniques for the detection and quantification of Ethyl N,N-diethylphosphoramidochloridoite(O)NEt2 in biological and environmental samples.
Conclusion:
In conclusion, Ethyl N,N-diethylphosphoramidochloridoite(O)NEt2 is a unique and versatile compound that has many potential applications in scientific research. Its ability to act as a chiral ligand in asymmetric synthesis makes it an attractive catalyst for the synthesis of various chiral compounds. Further research is needed to fully understand the compound's potential and limitations, as well as its biochemical and physiological effects.

Synthesis Methods

The synthesis of Ethyl N,N-diethylphosphoramidochloridoite(O)NEt2 involves the reaction of N,N-diethylphosphoramidochloridite with ethyl alcohol in the presence of a base such as triethylamine. The reaction produces Ethyl N,N-diethylphosphoramidochloridoite(O)NEt2 as a white or yellow crystalline solid.

Scientific Research Applications

Ethyl N,N-diethylphosphoramidochloridoite(O)NEt2 has been widely used in scientific research due to its ability to act as a chiral ligand in asymmetric synthesis. This compound has been shown to be an effective catalyst for the synthesis of various chiral compounds, including amino acids, peptides, and pharmaceuticals.

properties

CAS RN

14114-77-3

Product Name

Ethyl N,N-diethylphosphoramidochloridoite

Molecular Formula

C6H15ClNOP

Molecular Weight

183.61 g/mol

IUPAC Name

N-[chloro(ethoxy)phosphanyl]-N-ethylethanamine

InChI

InChI=1S/C6H15ClNOP/c1-4-8(5-2)10(7)9-6-3/h4-6H2,1-3H3

InChI Key

DCXOLSPGDPUJEY-UHFFFAOYSA-N

SMILES

CCN(CC)P(OCC)Cl

Canonical SMILES

CCN(CC)P(OCC)Cl

synonyms

CHLORO(DIETHYLAMINO)-ETHOXYPHOSPHINE

Origin of Product

United States

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